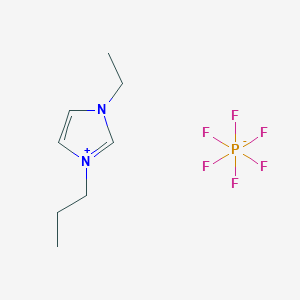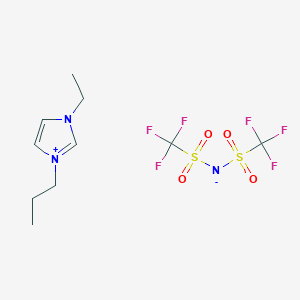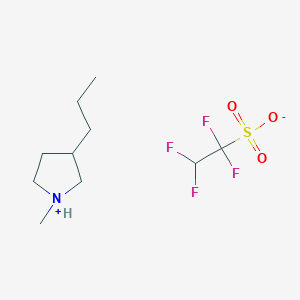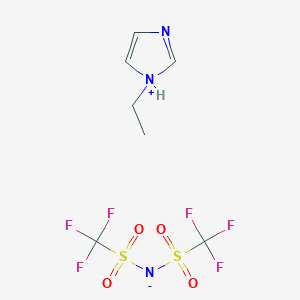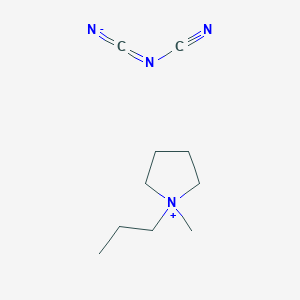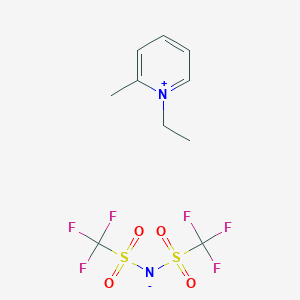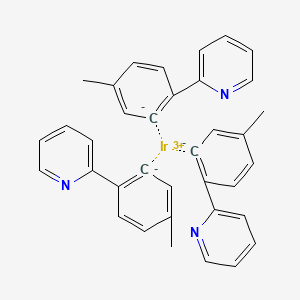
1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide
Overview
Description
1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide is an ionic liquid known for its unique properties such as low volatility, high thermal stability, and excellent ionic conductivity. This compound is widely used in various scientific and industrial applications due to its ability to dissolve a wide range of substances and its electrochemical stability .
Mechanism of Action
Target of Action
It is known that this compound is a type of room temperature ionic liquid (rtil) and is often used in electrochemical energy applications .
Mode of Action
It’s known that this compound has a wide electrochemical window (-30 - +24 V) and high viscosity (548 stokes), which makes it a useful candidate in electrochemical energy applications .
Biochemical Pathways
It’s known that this compound can interact with polyvinylidenefluoride (pvdf) electrospun membranes .
Pharmacokinetics
It’s known that this compound has a melting point of -18 °c .
Result of Action
It’s known that this compound can inhibit the complete transformation of tfsi into the trans-conformer in solid phases when it swells a pvdf electrospun membrane .
Action Environment
It’s known that this compound has a density of 1378 g/cm³ at 21 °C .
Preparation Methods
The synthesis of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1-butyl-2-methylpyridinium chloride with lithium bis(trifluoromethylsulfonyl)imide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by washing with water and drying under reduced pressure .
Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield .
Chemical Reactions Analysis
1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, dichloromethane, and methanol, along with catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyridinium salts and imides .
Scientific Research Applications
1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide has a wide range of scientific research applications:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high ionic strength and low volatility.
Biology: Employed in the extraction and purification of biomolecules due to its ability to dissolve both polar and non-polar substances.
Medicine: Investigated for its potential use in drug delivery systems and as a medium for pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including electrolytes for batteries and supercapacitors, and as a lubricant in high-temperature applications
Comparison with Similar Compounds
1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide is unique compared to other similar compounds due to its specific combination of a pyridinium cation and a bis(trifluoromethylsulfonyl)imide anion. Similar compounds include:
- 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
These compounds share similar properties but differ in their cationic structures, which can influence their solubility, viscosity, and electrochemical behavior. The unique structure of this compound provides it with distinct advantages in specific applications, such as higher thermal stability and better solubility for certain substrates .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-butyl-2-methylpyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.C2F6NO4S2/c1-3-4-8-11-9-6-5-7-10(11)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7,9H,3-4,8H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDTWQJJCFNYIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F6N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



